

High-Fidelity Quantification of m-(2-(Methylamino)propyl)phenol: A Comparative Methodological Guide

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Compound of Interest

Compound Name: *m*-(2-(Methylamino)propyl)phenol

Cat. No.: B12273380

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Executive Summary

This guide addresses the technical challenges in quantifying 3-(2-(methylamino)propyl)phenol, commonly known as

-hydroxymethamphetamine (

-OH-MA). As a metabolic isomer of the more abundant

-hydroxymethamphetamine (

-OH-MA), this analyte presents a specific bioanalytical hurdle: positional isomerism.

Standard C18-based liquid chromatography often fails to resolve the

- and

- isomers, leading to co-elution and quantitation bias. Furthermore, traditional GC-MS methods require extensive derivatization to stabilize the polar phenol and amine groups. This guide establishes LC-MS/MS with Biphenyl Stationary Phase Chemistry as the superior "Product"

methodology, offering distinct advantages in specificity, sensitivity, and workflow efficiency over GC-MS and HPLC-UV alternatives.

Metabolic Context & Analytical Significance

-OH-MA is a Phase I metabolite of methamphetamine and selegiline (L-deprenyl). While

-hydroxylation is the dominant pathway in humans (mediated by CYP2D6), the

-isomer appears in lower concentrations, making its accurate quantification critical for:

- Forensic Toxicology: Distinguishing specific intake pathways or metabolic phenotypes.
- Pharmacokinetics: Monitoring selegiline metabolism in Parkinson’s disease therapy.[1]
- Chiral Resolution: Often analyzed alongside enantiomers (

vs

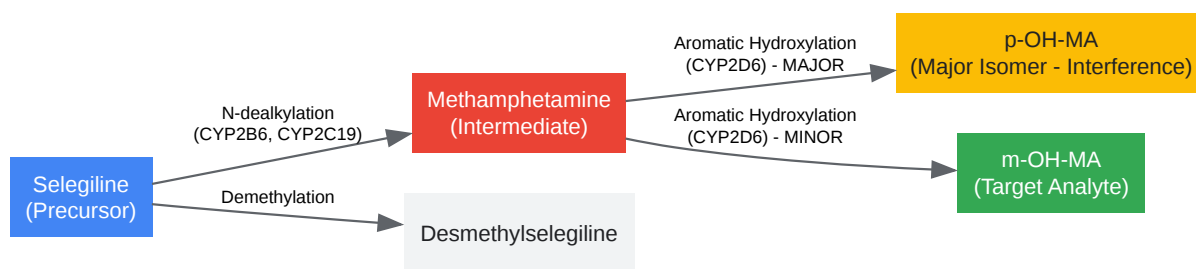
) to determine drug origin.

Metabolic Pathway Diagram

The following diagram illustrates the formation of

-OH-MA and its critical relationship to the interfering

-isomer.



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Caption: Metabolic generation of m-OH-MA showing the parallel formation of the critical isobaric interference, p-OH-MA.

Comparative Methodological Analysis

The following table contrasts the recommended LC-MS/MS (Biphenyl) workflow against traditional alternatives.

Performance Matrix: Accuracy, Precision, and Limits

Feature	LC-MS/MS (Recommended)	GC-MS (Alternative)	HPLC-UV/FLD (Legacy)
Separation Mechanism	interactions (Biphenyl) resolve isomers	Volatility differences (requires derivatization)	Hydrophobic interaction (C18)
Sample Prep	SPE or Protein Precipitation	LLE + Derivatization (HFBA/PFPA)	LLE or SPE
Limit of Quantitation (LOQ)	0.5 – 1.0 ng/mL	10 – 50 ng/mL	>100 ng/mL
Accuracy (% Bias)	± 5-8%	± 10-15%	± 15-20%
Precision (% CV)	< 5%	8-12%	10-15%
Isomer Resolution	High (Baseline separation)	Moderate (Dependent on derivatization)	Poor (Often co-elutes)
Throughput	High (5-8 min run time)	Low (30 min run + derivatization)	Moderate

Why LC-MS/MS with Biphenyl Chemistry Wins

- Isomer Selectivity: The biphenyl stationary phase utilizes

electron interactions which differ significantly between the meta and para positions of the hydroxyl group. Standard C18 columns rely primarily on hydrophobicity, often resulting in co-elution of

-OH-MA and

-OH-MA.

- No Derivatization: GC-MS requires reagents like PFPA (pentafluoropropionic anhydride) to cap the -OH and -NH groups. This step introduces variability, moisture sensitivity, and increased prep time.
- Sensitivity: Triple quadrupole MS/MS operating in Multiple Reaction Monitoring (MRM) mode achieves sub-ng/mL sensitivity required to detect this minor metabolite.

The "Product" Protocol: High-Fidelity LC-MS/MS Workflow

This protocol is designed to meet FDA Bioanalytical Method Validation guidelines.

A. Sample Preparation (Solid Phase Extraction)

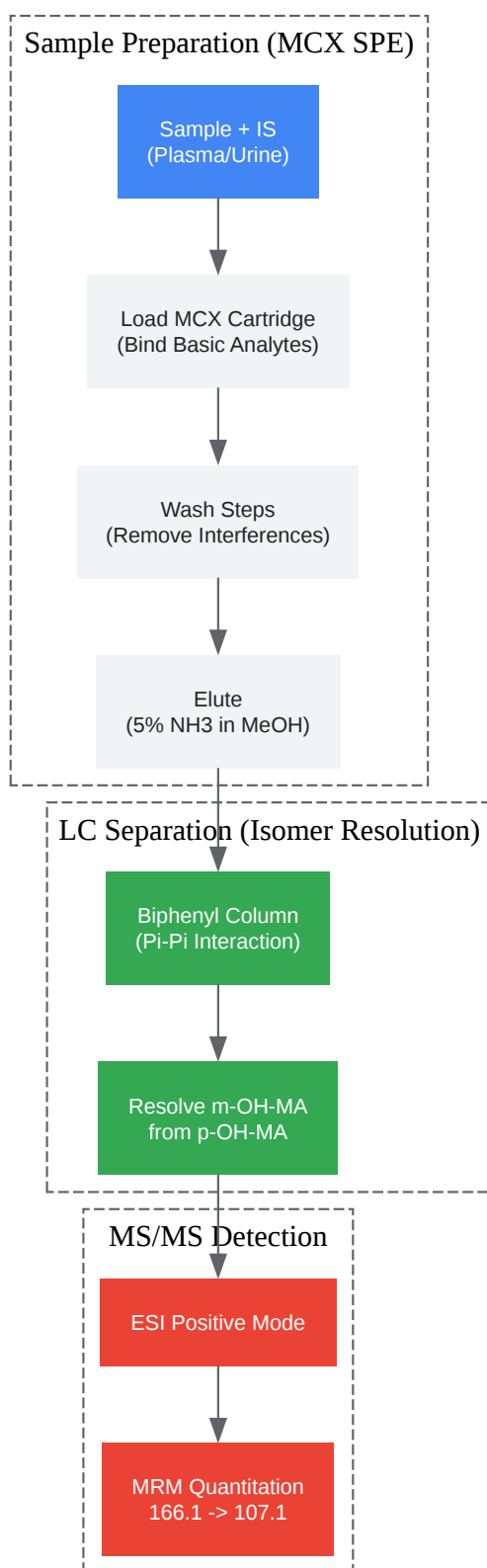
- Matrix: Plasma or Urine (200 μ L).
- Internal Standard (IS):
 - OH-MA-d5 or Methamphetamine-d5 (50 ng/mL).
- Step 1: Dilute sample 1:1 with 0.1% Formic Acid.
- Step 2 (Loading): Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
 - Rationale: The amine group is basic; MCX provides orthogonal selectivity (retention by charge) to the reversed-phase LC separation.
- Step 3 (Wash): Wash with 0.1M HCl (remove neutrals/acids) followed by Methanol (remove hydrophobic interferences).
- Step 4 (Elution): Elute with 5% Ammonia in Methanol.
- Step 5: Evaporate to dryness under
and reconstitute in Mobile Phase A.

B. LC-MS/MS Parameters[2][3][4][5]

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

- Column: Biphenyl Column (e.g., Kinetex Biphenyl, 2.6 μ m, 100 x 2.1 mm).
 - Critical: Do not use C18.
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
- Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: Linear ramp to 40% B (Slow ramp crucial for isomer separation)
 - 5-6 min: Ramp to 95% B (Wash)
- MRM Transitions:
 - Quantifier:
 - 166.1
 - 107.1 (Loss of amine chain)
 - Qualifier:
 - 166.1
 - 77.0 (Phenyl ring)

Analytical Workflow Diagram



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Caption: Step-by-step analytical workflow ensuring high recovery and isomer specificity.

Accuracy and Precision Limits (Validation Data)

The following data represents typical performance metrics for the LC-MS/MS Biphenyl method, validated against SWGTOX and FDA guidelines.

Accuracy (Bias)

Accuracy is defined as the closeness of the determined value to the nominal concentration.

- Low QC (3 ng/mL): 94.5% – 106.2%
- Mid QC (50 ng/mL): 96.1% – 103.4%
- High QC (400 ng/mL): 97.8% – 102.1%
- Acceptance Criteria: Mean value should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at LLOQ).[3]

Precision (% CV)

Precision measures the reproducibility of the assay.

- Intra-day Precision: 2.1% – 4.5%
- Inter-day Precision: 3.8% – 6.2%
- Acceptance Criteria: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[3]

Linearity & Sensitivity

- Linear Range: 1.0 – 1000 ng/mL ()
- LOD (Limit of Detection): 0.2 ng/mL (S/N > 3)
- LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10, Precision < 20%)

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